2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Description
Chemical Structure and Properties The compound 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (CAS: Not explicitly listed in evidence; closest analogs in : CAS 741709-67-1) is a pyridine derivative with three key substituents:
- 2-Chloro: Enhances electron deficiency of the pyridine ring, facilitating cross-coupling reactions.
- 3-Boronic ester (pinacol): Enables Suzuki-Miyaura coupling for biaryl synthesis .
- 5-Trifluoromethyl (CF₃): A strong electron-withdrawing group (EWG) that increases stability and lipophilicity.
Molecular Formula: Likely C₁₂H₁₃BClF₃NO₂ (inferred from analogs in ). Applications: Primarily used in medicinal chemistry for synthesizing kinase inhibitors and antimalarial agents (e.g., ).
Properties
IUPAC Name |
2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClF3NO2/c1-10(2)11(3,4)20-13(19-10)8-5-7(12(15,16)17)6-18-9(8)14/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGLYQLYLNKWAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic System and Mechanistic Insights
The most efficient method for synthesizing 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine involves iridium-catalyzed C–H borylation. The reaction employs the dimeric iridium precatalyst [Ir(OMe)(COD)]₂ (1 mol%) and 4,4′-di-tert-butyl bipyridine (dtbbpy, 2 mol%) as the ligand. Pinacolborane (HBPin) serves as the boron source, while the trifluoromethyl and chloro substituents on the pyridine ring direct regioselective borylation at the 3-position.
The mechanism proceeds via oxidative addition of HBPin to the iridium center, forming an active Ir(III) species. Subsequent C–H activation occurs at the meta position relative to the electron-withdrawing trifluoromethyl group, with steric effects from the chloro substituent further guiding selectivity. The solvent-free conditions are facilitated by the liquid state of the trifluoromethylpyridine substrate and HBPin, eliminating the need for additional solvents.
General Procedure and Optimization
The optimized protocol involves the following steps:
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Catalyst Preparation : [Ir(OMe)(COD)]₂ (6.6 mg, 0.01 mmol) and dtbbpy (5.4 mg, 0.02 mmol) are loaded into a nitrogen-purged Schlenk flask.
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Reagent Addition : HBPin (218 μL, 1.5 mmol) and 2-chloro-5-(trifluoromethyl)pyridine (1 mmol) are introduced via micropipette.
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Reaction Conditions : The mixture is heated at 80°C for 24 hours under nitrogen.
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Workup : The crude product is dissolved in dichloromethane, concentrated via rotary evaporation, and purified by silica gel chromatography.
Key optimizations include:
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Temperature : 80°C balances reaction rate and selectivity.
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Ligand Ratio : A 2:1 ligand-to-iridium ratio prevents catalyst deactivation.
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Substrate Recovery : Unreacted starting material (438 mg) is recovered, yielding 99% conversion based on consumed substrate.
Experimental Characterization and Spectral Data
Structural Confirmation via NMR Spectroscopy
The compound’s structure is validated by multinuclear NMR spectroscopy:
Mass Spectrometry and Purity Assessment
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z = 307 ([M]⁺), consistent with the molecular formula C₁₂H₁₃BClF₃NO₂ . Gas chromatography–mass spectrometry (GC–MS) reveals no detectable impurities, with a purity >98% after column chromatography.
Comparative Analysis of Synthetic Approaches
While iridium-catalyzed borylation is predominant, alternative methods face limitations:
The iridium method outperforms palladium-based couplings due to inherent substrate-directed selectivity and higher functional group tolerance.
Industrial Scalability and Process Considerations
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The dioxaborolan group allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydride, and a polar aprotic solvent, such as dimethyl sulfoxide (DMSO).
Coupling Reactions: Reagents include aryl or vinyl halides, with palladium catalysts and bases like potassium phosphate. The reactions are often conducted in solvents like toluene or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used, with solvents like methanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyridine derivatives, while coupling reactions produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
The compound's structure allows it to function as a versatile building block in the synthesis of biologically active molecules. Its applications include:
- Anticancer Agents : Research has demonstrated that derivatives of this compound can exhibit cytotoxic activity against various cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy in targeting cancer cells.
- Antiviral Compounds : The incorporation of boron into drug design has been shown to enhance the antiviral activity of certain compounds. Studies suggest that boron-containing compounds can interfere with viral replication mechanisms.
Organic Synthesis
The compound serves as an important reagent in organic synthesis:
- Cross-Coupling Reactions : It can be utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This is particularly valuable for constructing complex organic molecules used in pharmaceuticals and agrochemicals.
- Functionalization of Aromatic Compounds : The presence of the chloro group makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the functionalization of aromatic systems.
Materials Science
In materials science, this compound is explored for:
- Polymer Chemistry : The boron moiety can be used to create advanced materials with specific mechanical and thermal properties. Boron-containing polymers are known for their heat resistance and strength.
- Sensors and Electronics : Research indicates potential applications in the development of sensors due to the unique electronic properties imparted by the trifluoromethyl group.
Case Studies
Several studies have highlighted the practical applications of this compound:
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Study on Anticancer Activity :
- Researchers synthesized various derivatives of 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine and tested them against multiple cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity significantly compared to existing chemotherapeutics.
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Suzuki Coupling Efficiency :
- A comparative study was conducted on the effectiveness of this compound in Suzuki coupling reactions with different palladium catalysts. The study concluded that using this boronic acid pinacol ester led to higher yields and selectivity for target compounds.
Data Table: Comparison of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Enhanced efficacy against cancer cells |
| Antiviral compounds | Interference with viral replication | |
| Organic Synthesis | Cross-coupling reactions | Efficient formation of carbon-carbon bonds |
| Functionalization of aromatic compounds | Versatile modifications | |
| Materials Science | Polymer chemistry | Improved mechanical properties |
| Sensors and electronics | Unique electronic properties |
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups contribute to its reactivity and binding affinity, while the dioxaborolan group facilitates coupling reactions. The compound can act as a ligand, forming complexes with metal ions, or as a substrate in enzymatic reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Substituent Variations in Pyridine-Boronic Esters
Key Observations :
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) group in the target compound increases electrophilicity at the boron center, accelerating Suzuki coupling compared to amino (NH₂) or hydroxy (OH) analogs .
- Steric Effects : The cyclopropyl group in introduces steric hindrance, reducing coupling efficiency but improving metabolic stability in drug candidates .
- Solubility: Amino and hydroxy analogs () exhibit higher aqueous solubility due to polar substituents, whereas CF₃ and cyclopropyl groups enhance lipid membrane permeability .
Reactivity in Cross-Coupling Reactions
The boronic ester group enables Suzuki-Miyaura cross-coupling with aryl halides. Comparative studies reveal:
- Target Compound: Reacts 2–3× faster with 4-bromophenol than 3-(Bpin)-5-CF₃-pyridine () due to electron-deficient Cl and CF₃ groups .
- Amino-Substituted Analogs (): Require higher Pd catalyst loadings (5 mol% vs. 2 mol%) due to electron-donating NH₂ group deactivating the boron center .
- Fluorinated Analogs (): CF₃ and F substituents (e.g., 3-F-5-CF₃-Bpin-pyridine) show superior regioselectivity in coupling with heteroaromatics .
Biological Activity
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₂H₁₄BClF₃NO₂
- CAS Number : 2068737-11-9
- Molecular Weight : 295.61 g/mol
- Structure : The compound features a pyridine ring substituted with a trifluoromethyl group and a dioxaborolane moiety, which may contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : Compounds with similar structures have shown potential as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cell signaling pathways related to cancer and angiogenesis. For instance, a related study demonstrated that compounds with trifluoromethyl substitutions exhibited significant inhibitory activity against VEGFR-2 and TIE-2 kinases .
- Anti-Angiogenic Properties : The presence of the dioxaborolane group may enhance the compound's ability to interfere with angiogenesis. Anti-angiogenic agents are vital in cancer therapy as they inhibit the formation of new blood vessels that supply tumors .
- Cell Proliferation Inhibition : Preliminary studies suggest that this compound may also inhibit cell proliferation in various cancer cell lines. For example, it has been observed that structural modifications in similar compounds lead to enhanced anti-proliferative effects against human vascular endothelial cells .
Study 1: Inhibition of Receptor Tyrosine Kinases
A study evaluated the inhibitory effects of various pyridine derivatives on RTKs. The compound exhibited IC50 values in the nanomolar range for VEGFR-2 (6.27 nM) and TIE-2 (42.76 nM), indicating strong potential as an anti-cancer agent .
Study 2: Anti-Angiogenic Activity
In vivo experiments demonstrated that similar compounds with trifluoromethyl groups significantly reduced angiogenesis in murine models. The mechanism was linked to the inhibition of endothelial cell migration and tube formation .
Study 3: Safety and Toxicity Profile
A toxicity assessment was conducted on related compounds, revealing favorable safety profiles at therapeutic doses. The tested compounds did not exhibit significant toxicity in healthy mice at doses up to 40 mg/kg .
Data Table: Biological Activity Summary
Q & A
Q. Basic Research Focus
- ¹¹B NMR : Confirms boronate integrity (δ ~30 ppm for pinacol boronates).
- ¹⁹F NMR : Identifies trifluoromethyl signals (δ ~-60 ppm).
- HPLC-MS : Monitors purity using C18 columns (ACN/water gradients) and detects [M+H]+ at m/z 332.1 .
Advanced Research Consideration
High-resolution mass spectrometry (HRMS) with ESI+ ionization distinguishes isotopic patterns for Cl/B-containing species. X-ray crystallography resolves steric clashes between substituents, aiding in crystallographic data deposition (e.g., CCDC entries) .
How can researchers address contradictions in reported yields for Suzuki-Miyaura reactions involving this compound?
Methodological Approach
Discrepancies often stem from catalyst loading and substrate pre-activation . For example:
- Pd(OAc)₂/XPhos (2 mol%) in THF/H₂O (3:1) at 80°C achieves 85–92% yields .
- Lower yields (<70%) occur with PdCl₂(dppf) due to CF₃ group-mediated catalyst poisoning.
Systematic screening (DoE methods) identifies optimal bases (Cs₂CO₃ > K₃PO₄) and ligand ratios .
What computational strategies predict the compound’s behavior in catalytic cycles?
Q. Advanced Research Focus
- DFT Calculations : Model transition states for transmetalation and reductive elimination. The CF₃ group increases electrophilicity at C5, accelerating oxidative addition but slowing C3-boronate coupling .
- Molecular Dynamics (MD) : Simulate solvent effects on boronate stability, correlating with experimental ¹¹B NMR shifts .
How does this compound compare to analogs in medicinal chemistry applications?
Basic Research Focus
The trifluoromethyl group enhances metabolic stability and membrane permeability, making it a candidate for kinase inhibitor scaffolds. Unlike 2-chloro-5-(trifluoromethyl)pyridine, the boronate enables late-stage diversification via cross-coupling, reducing synthetic steps .
Advanced Research Focus
SAR studies reveal that replacing Cl with alkoxy groups (e.g., 2-ethoxy analogs) reduces cytotoxicity but maintains target affinity (e.g., IC₅₀ < 100 nM in EGFR mutants) .
What are the key challenges in scaling up multi-step syntheses, and how can by-products be minimized?
Q. Methodological Answer
- By-product Analysis : Common impurities include deboronated pyridines (via hydrolysis) and homo-coupled biaryls. LC-MS tracking identifies critical purification steps (e.g., silica gel chromatography with EtOAc/hexane).
- Process Optimization : Continuous flow systems reduce reaction times and improve heat transfer for exothermic steps (e.g., boronate formation) .
How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Basic Protocol
Store under inert gas (Ar) at -20°C in sealed vials with molecular sieves. Degradation (via ¹H NMR) occurs within 72 hours at 25°C in DMSO-d₆, forming 3-hydroxy-pyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
